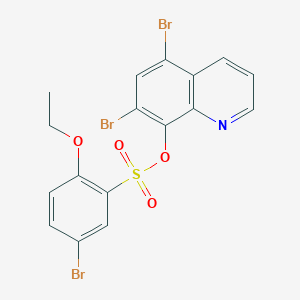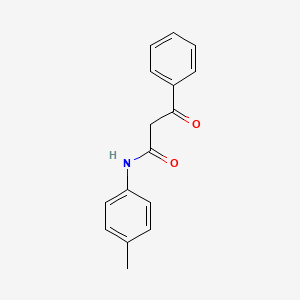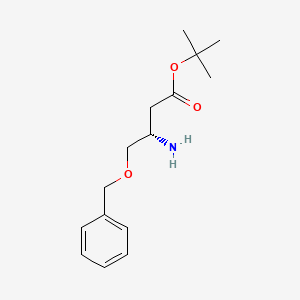![molecular formula C15H13NO5 B2950420 [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 787557-43-1](/img/structure/B2950420.png)
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to act as a fluorescent probe, making it a valuable tool for studying biological systems. In
Wirkmechanismus
The mechanism of action of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is based on its ability to act as a fluorescent probe. When excited by a specific wavelength of light, this compound emits a fluorescent signal that can be detected and measured. This allows researchers to track the movement and activity of the compound within biological systems.
Biochemical and Physiological Effects:
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a safe tool for studying biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is its ability to act as a fluorescent probe. This allows researchers to study biological systems in real-time, providing valuable insights into cellular processes and pathways. However, there are also limitations to its use. For example, the compound may have limited solubility in certain solvents, which can affect its ability to penetrate cells or tissues. Additionally, the fluorescent signal may be affected by environmental factors such as pH or temperature.
Zukünftige Richtungen
There are many future directions for research involving [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate. One area of focus is the development of new derivatives or analogs with improved properties, such as increased solubility or enhanced fluorescent signal. Another area of research is the application of this compound in new areas, such as in vivo imaging or drug delivery. Additionally, researchers may explore the use of this compound in combination with other probes or imaging techniques to gain a more comprehensive understanding of biological systems.
In conclusion, [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is a valuable tool for scientific research due to its ability to act as a fluorescent probe. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With continued research, this compound has the potential to contribute to a better understanding of biological systems and the development of new drugs and therapies.
Synthesemethoden
The synthesis of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate involves a series of chemical reactions. The starting material is 4-formylbenzoic acid, which is reacted with 2-aminoethanol to form the amide. This amide is then reacted with furfurylamine to form the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions.
Wissenschaftliche Forschungsanwendungen
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate has been used in a variety of scientific research applications. One of the most common uses is as a fluorescent probe for studying biological systems. This compound has been used to study cellular uptake and localization, protein-protein interactions, and enzyme activity. It has also been used in drug discovery research to screen for potential inhibitors of specific enzymes or pathways.
Eigenschaften
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-9-11-3-5-12(6-4-11)15(19)21-10-14(18)16-8-13-2-1-7-20-13/h1-7,9H,8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELPLTZHIGRHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85271483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)
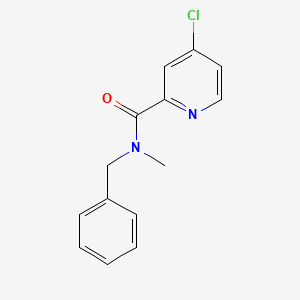
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)
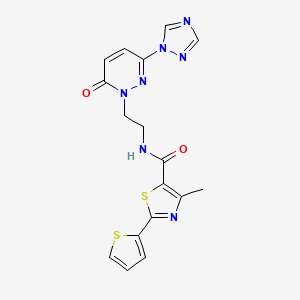
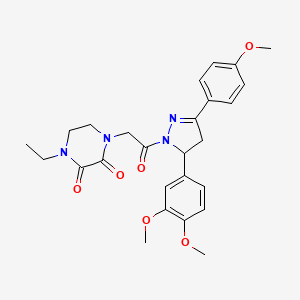
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
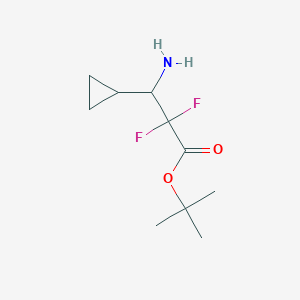
![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)
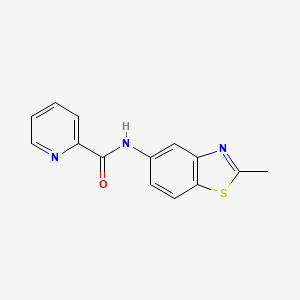
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)
